molecular formula C19H29N3O3S B11111818 1-(methylsulfonyl)-N-[4-(piperidin-1-yl)benzyl]piperidine-3-carboxamide

1-(methylsulfonyl)-N-[4-(piperidin-1-yl)benzyl]piperidine-3-carboxamide

Cat. No.: B11111818
M. Wt: 379.5 g/mol
InChI Key: YUFJMVWOORKIAZ-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a methanesulfonyl group, a piperidine ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

  • Formation of 4-(PIPERIDIN-1-YL)BENZALDEHYDE

    • React 4-fluorobenzaldehyde with piperidine in the presence of a base such as potassium carbonate.
    • Reaction conditions: Reflux in an appropriate solvent like ethanol.
  • Formation of 4-(PIPERIDIN-1-YL)PHENYLACETONITRILE

    • React 4-(PIPERIDIN-1-YL)BENZALDEHYDE with acetonitrile in the presence of a base such as sodium hydride.
    • Reaction conditions: Reflux in an appropriate solvent like dimethylformamide.
  • Formation of 4-(PIPERIDIN-1-YL)PHENYLACETIC ACID

    • Hydrolyze 4-(PIPERIDIN-1-YL)PHENYLACETONITRILE using an acid such as hydrochloric acid.
    • Reaction conditions: Reflux in water.
  • Formation of 1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE

    • React 4-(PIPERIDIN-1-YL)PHENYLACETIC ACID with methanesulfonyl chloride and piperidine-3-carboxamide in the presence of a base such as triethylamine.
    • Reaction conditions: Reflux in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-2-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a different position of the carboxamide group.

    1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-SULFONAMIDE: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

1-METHANESULFONYL-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H29N3O3S

Molecular Weight

379.5 g/mol

IUPAC Name

1-methylsulfonyl-N-[(4-piperidin-1-ylphenyl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C19H29N3O3S/c1-26(24,25)22-13-5-6-17(15-22)19(23)20-14-16-7-9-18(10-8-16)21-11-3-2-4-12-21/h7-10,17H,2-6,11-15H2,1H3,(H,20,23)

InChI Key

YUFJMVWOORKIAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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